{6-[(4-Methoxyphenyl)methoxy]-5-(trifluoromethyl)pyridin-3-yl}boronic acid
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Overview
Description
6-[(4-Methoxyphenyl)methoxy]-5-(trifluoromethyl)pyridin-3-yl]boronic acid: is a boronic acid derivative with a complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Methoxyphenyl)methoxy]-5-(trifluoromethyl)pyridin-3-yl]boronic acid typically involves multiple steps, starting with the appropriate pyridine derivative. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate various functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: : The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: : The trifluoromethyl group can be reduced under specific conditions.
Substitution: : The methoxyphenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles such as amines or alcohols, along with suitable solvents and temperatures, are typically employed.
Major Products Formed
Oxidation: : Boronic esters or borates.
Reduction: : Trifluoromethylated pyridines with reduced functional groups.
Substitution: : Substituted pyridines with various nucleophiles.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It is used as a reagent in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds.
Biology: : It can be used to study biological systems, particularly in the context of enzyme inhibition or as a probe in biochemical assays.
Industry: : Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism by which 6-[(4-Methoxyphenyl)methoxy]-5-(trifluoromethyl)pyridin-3-yl]boronic acid exerts its effects depends on its specific application. In cross-coupling reactions, the boronic acid group acts as a nucleophile, facilitating the formation of carbon-carbon bonds. The trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and interactions with biological targets.
Comparison with Similar Compounds
This compound is unique due to its combination of a trifluoromethyl group and a methoxyphenyl group. Similar compounds include:
Boronic acids with different substituents: : Variations in the substituents can lead to different reactivity and applications.
Pyridine derivatives: : Other pyridine derivatives with different functional groups may have distinct properties and uses.
Properties
IUPAC Name |
[6-[(4-methoxyphenyl)methoxy]-5-(trifluoromethyl)pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BF3NO4/c1-22-11-4-2-9(3-5-11)8-23-13-12(14(16,17)18)6-10(7-19-13)15(20)21/h2-7,20-21H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTZYWOFJPHINJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)OCC2=CC=C(C=C2)OC)C(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BF3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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